![molecular formula C11H7NO2S B572991 8H-Indeno[1,2-d]thiazole-5-carboxylic acid CAS No. 1245648-00-3](/img/structure/B572991.png)
8H-Indeno[1,2-d]thiazole-5-carboxylic acid
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Description
8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C11H7NO2S and a molecular weight of 217.242. It is used in the synthesis of various derivatives for biochemical evaluation .
Synthesis Analysis
The compound has been synthesized as part of a series of 8H-Indeno[1,2-d]thiazole derivatives . These derivatives were created to evaluate their biochemical activities against SARS-CoV-2 3CL pro . The synthesis involved the substitution of the methoxy group for the butoxy, isobutoxy, and methyl groups and for the chlorine atom .Molecular Structure Analysis
The molecular structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is defined by its molecular formula, C11H7NO2S. Further details about its molecular structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving 8H-Indeno[1,2-d]thiazole-5-carboxylic acid primarily pertain to its use in the synthesis of its derivatives . The effects of steric hindrance and electron withdrawing were found to be significant in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid are characterized by its molecular formula C11H7NO2S and molecular weight 217.242. More specific properties would require additional data or experimental analysis.Mechanism of Action
Future Directions
The research on 8H-Indeno[1,2-d]thiazole-5-carboxylic acid and its derivatives is ongoing, particularly in the context of their potential as inhibitors against SARS-CoV-2 3CL pro . The preliminary results provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.
properties
IUPAC Name |
4H-indeno[1,2-d][1,3]thiazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c13-11(14)7-2-1-6-4-9-10(8(6)3-7)12-5-15-9/h1-3,5H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORWSCJMLAOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C3=C1SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855930 |
Source
|
Record name | 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8H-Indeno[1,2-d]thiazole-5-carboxylic acid | |
CAS RN |
1245648-00-3 |
Source
|
Record name | 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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